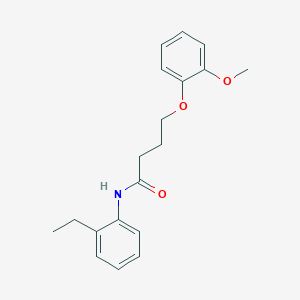

N-(2-ethylphenyl)-4-(2-methoxyphenoxy)butanamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-4-(2-methoxyphenoxy)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-3-15-9-4-5-10-16(15)20-19(21)13-8-14-23-18-12-7-6-11-17(18)22-2/h4-7,9-12H,3,8,13-14H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPFQZIJZPTVQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-(2-methoxyphenoxy)butanamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2-ethylphenylamine with 4-chlorobutanoyl chloride to form N-(2-ethylphenyl)-4-chlorobutanamide.

Substitution Reaction: The intermediate N-(2-ethylphenyl)-4-chlorobutanamide is then reacted with 2-methoxyphenol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-(2-methoxyphenoxy)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The phenoxy and ethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(2-ethylphenyl)-4-(2-methoxyphenoxy)butanamide has several scientific research applications:

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or coatings.

Biological Studies: It can be employed in studies investigating its biological activity, including its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-(2-methoxyphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in the target compound contrasts with chlorine substituents in analogs (e.g., ).

- Anilide Modifications: Substitutions like acetyl (), amino (), or morpholine () alter hydrogen-bonding capacity and pharmacokinetics. For instance, the morpholine group in enhances water solubility and bioavailability.

Biological Activity

N-(2-ethylphenyl)-4-(2-methoxyphenoxy)butanamide is a synthetic compound belonging to the butanamide family, characterized by its unique molecular structure, which includes an ethyl group attached to a phenyl ring and a methoxyphenoxy group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C19H23NO3

- Molecular Weight : 313.39 g/mol

- Structure : The presence of the methoxy group is significant as it can influence both chemical reactivity and biological activity, enhancing solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in inflammatory responses. Preliminary studies suggest that this compound may modulate cellular signaling pathways by binding to these targets, thereby influencing physiological responses such as inflammation.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to suppress the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in vitro and in vivo. For instance, compounds with similar structures have demonstrated significant inhibition of mRNA expression levels of these cytokines in human keratinocyte cells when exposed to inflammatory stimuli .

Table 1: Inhibition of Cytokine Expression

| Compound | IL-6 mRNA Expression (Relative Units) | IL-1β mRNA Expression (Relative Units) |

|---|---|---|

| Control | 10.0 | 10.0 |

| This compound | 4.6 | 5.3 |

| Compound 5f (Similar Structure) | 7.5 | 6.0 |

The above table illustrates the relative expression levels of IL-6 and IL-1β mRNA in response to treatment with this compound compared to controls.

Case Studies

In a notable study involving LPS-induced inflammation models, administration of this compound resulted in a significant reduction in hepatic inflammation markers, including ALT and AST levels, indicating its potential hepatoprotective effects . The study demonstrated that treatment with this compound led to decreased macrophage infiltration in liver tissues, highlighting its therapeutic potential against inflammatory liver diseases.

Research Findings

Further investigations into the compound's mechanism revealed that it might inhibit the activation of key inflammatory pathways such as STAT3 and NF-κB. Western blot analyses confirmed that treatment with this compound downregulated phosphorylation levels of these proteins, which are critical mediators in the inflammatory response .

Q & A

Q. What are the standard synthetic routes for N-(2-ethylphenyl)-4-(2-methoxyphenoxy)butanamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the coupling of 2-ethylaniline and a substituted butanoyl chloride intermediate. Key steps include:

- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDCl or DCC) with HOBt to activate the carboxylic acid moiety for nucleophilic attack by 2-ethylaniline .

- Ether linkage introduction : A Mitsunobu reaction or Williamson ether synthesis can attach the 2-methoxyphenoxy group to the butanamide backbone. Optimal conditions (e.g., solvent polarity, temperature) must balance steric hindrance and electronic effects .

- Yield optimization : Monitor intermediates via TLC/HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities. For example, the 2-methoxyphenoxy group shows distinct aromatic protons at δ 6.8–7.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₃NO₃ requires m/z 329.1628) .

- HPLC-PDA : Quantifies purity (>95% for biological assays) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

- Assay standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability. For example, highlights discrepancies in antimicrobial activity due to strain-specific efflux pumps .

- Dose-response validation : Perform IC₅₀/EC₅₀ curves in triplicate with positive controls (e.g., doxorubicin for cytotoxicity). Address solubility issues via co-solvents (≤0.1% DMSO) .

- Mechanistic follow-up : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm target binding if cellular activity is inconsistent with biochemical data .

Q. What strategies improve the compound’s physicochemical properties (e.g., solubility, metabolic stability) for in vivo studies?

Methodological Answer:

- Salt formation : Convert the free base to a hydrochloride or mesylate salt to enhance aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the 2-methoxyphenoxy moiety, which are cleaved in vivo .

- CYP450 inhibition assays : Use human liver microsomes to identify metabolic hotspots. Replace labile groups (e.g., methyl ethers) with fluorinated analogs to reduce oxidation .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target specificity?

Methodological Answer:

- Core modifications : Replace the 2-ethylphenyl group with bulkier substituents (e.g., 2-isopropyl) to probe steric effects on receptor binding.

- Functional group swaps : Substitute the methoxy group with ethoxy or halogen atoms to assess electronic impacts on activity (see for related SAR trends) .

- 3D-QSAR modeling : Use Schrödinger’s Maestro or MOE to predict binding poses and prioritize synthetic targets .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate the compound’s mechanism of action in cancer models?

Methodological Answer:

- Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cancer cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle).

- Kinase inhibition profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- In vivo xenograft models : Use immunodeficient mice implanted with patient-derived tumors. Monitor tumor volume and metastasis via bioluminescence imaging .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

Methodological Answer:

- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ values.

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) to identify significant differences in viability .

- Synergy analysis : Use the Chou-Talalay method for combination therapies to compute combination indices (CI <1 indicates synergy) .

Patent & Literature Analysis

Q. How can patent filings inform the development of novel derivatives?

Methodological Answer:

- Claim analysis : Review WO 2020/245665 (), which discloses butanamide derivatives as CTPS1 inhibitors. Focus on substituent claims (e.g., sulfonamide groups) to avoid IP conflicts .

- Synthetic route benchmarking : Compare patented methods (e.g., one-pot vs. multi-step) for cost and scalability .

Contradictory Data Resolution

Q. How to address discrepancies between computational predictions and experimental binding affinities?

Methodological Answer:

- Docking validation : Re-run simulations with explicit solvent models (e.g., AMBER) and compare with crystal structures of related targets .

- Alanine scanning mutagenesis : Identify key binding residues to reconcile in silico vs. in vitro results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.